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Compound of Interest

Compound Name: 2-Propylbutyramide

CAS No.: 13941-03-2

Cat. No.: B8641523

Get Quote

Introduction & Chemical Identity
2-Propylbutyramide is a branched aliphatic amide. While the name "2-propylbutyramide" is

chemically descriptive, the IUPAC preferred name based on the longest carbon chain is 2-

ethylpentanamide. It is a structural isomer of the well-known anticonvulsant Valpromide (2-

propylpentanamide).

Researchers must distinguish between these two isomers carefully, as their pharmacological

profiles and physical properties differ due to the chirality present in 2-ethylpentanamide (which

possesses a chiral center at C2), whereas Valpromide is achiral.[1]

Target Molecule: 2-Ethylpentanamide (also known as 2-Propylbutyramide)

CAS Number: 53908-55-7 (Generic/Racemic)

Molecular Formula: C

H
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Molecular Weight: 143.23 g/mol

Structure: CH

CH

CH

CH(CH

CH

)CONH

This protocol details the "Gold Standard" chemical synthesis via the Acyl Chloride Method,

chosen for its high yield, robustness, and suitability for generating gram-scale quantities in a

research setting.

Retrosynthetic Analysis & Strategy
The most efficient laboratory route involves the activation of the corresponding carboxylic acid,

2-ethylpentanoic acid, followed by nucleophilic acyl substitution with ammonia.

Pathway:

Activation: Conversion of 2-ethylpentanoic acid to 2-ethylpentanoyl chloride using Thionyl

Chloride (

).

Amidation: Reaction of the acid chloride with aqueous Ammonium Hydroxide (

) or anhydrous Ammonia gas.

Note on Starting Material: If 2-ethylpentanoic acid is not commercially available, it can be

synthesized via the Malonic Ester Synthesis route (sequential alkylation of diethyl malonate

with ethyl bromide and propyl bromide, followed by hydrolysis and decarboxylation).
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Caption: Step-wise synthesis workflow from carboxylic acid precursor to final amide product.

Detailed Experimental Protocol
Phase 1: Synthesis of 2-Ethylpentanoyl Chloride[1]
Objective: Activate the carboxylic acid to a highly reactive acid chloride. Safety: Perform all

steps in a fume hood.

releases toxic

and

gases.

Materials:

2-Ethylpentanoic acid (10.0 g, 69.3 mmol)

Thionyl Chloride (

) (12.4 g, 104 mmol, 1.5 eq)

Dimethylformamide (DMF) (1-2 drops, Catalyst)

Dichloromethane (DCM) (Optional solvent, 20 mL)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8641523/docs?utm_src=pdf-body-img#application-note-laboratory-synthesis-of-2-propylbutyramide-2-ethylpentanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8641523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux

condenser. Attach a drying tube (

) or connect to an inert gas line (

) to exclude moisture.

Addition: Add 2-ethylpentanoic acid (10.0 g) to the flask. (Optional: Dissolve in 20 mL

anhydrous DCM if better heat control is desired, though neat reaction is faster).

Catalyst: Add 1-2 drops of dry DMF. This acts as a catalyst to form the Vilsmeier-Haack

intermediate, significantly accelerating the reaction.

Chlorination: Add Thionyl Chloride dropwise over 10 minutes.

Reaction: Heat the mixture to reflux (approx. 40-50°C if using DCM; 75-80°C if neat) for 2-3

hours. Monitor cessation of gas evolution (

).

Isolation: Remove excess

and solvent via rotary evaporation under reduced pressure. The residue is the crude 2-
ethylpentanoyl chloride (clear to pale yellow oil). Use immediately for Phase 2.

Phase 2: Amidation to 2-Propylbutyramide
Objective: Convert the acid chloride to the primary amide.

Materials:

Crude 2-Ethylpentanoyl Chloride (from Phase 1)

Ammonium Hydroxide (

), 28-30% aqueous solution (25 mL, excess)

Ethyl Acetate (EtOAc) (50 mL) for extraction

Procedure:
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Preparation: Place 25 mL of concentrated

in a 250 mL Erlenmeyer flask. Cool to 0-5°C in an ice bath.

Addition: Dissolve the crude acid chloride in 10 mL of dry Acetone or Dioxane (to aid

solubility) or add neat dropwise to the stirring ammonia solution. Caution: Exothermic

reaction.

Reaction: Allow the mixture to stir vigorously at 0°C for 30 minutes, then warm to room

temperature and stir for an additional 1 hour. A white precipitate (the amide) may form.

Workup:

If solid precipitates: Filter the solid, wash with cold water, and dry.

If oily/emulsion: Extract the reaction mixture with Ethyl Acetate (

mL).

Combine organic layers and wash with 1M

(20 mL) to remove residual ammonia, followed by Saturated

(20 mL) and Brine (20 mL).

Dry over anhydrous

, filter, and concentrate in vacuo.

Phase 3: Purification & Characterization
Recrystallization: The crude amide is typically a waxy solid or oil that solidifies upon standing.

Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate/Hexane (1:3) mixture.

Allow to cool slowly to room temperature, then to 4°C.

Collect crystals via vacuum filtration.

Data Summary Table:
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Parameter Value / Description

Theoretical Yield ~9.9 g (based on 10g acid start)

Expected Yield 75 - 85%

Appearance White crystalline solid

Melting Point 103 – 105 °C (Racemic) [1]

Solubility Soluble in EtOH, DCM, EtOAc; Poor in Water

Quality Control & Validation
To ensure the protocol was successful, validate the product using the following metrics.

Melting Point Determination
Method: Capillary tube in melting point apparatus.

Acceptance Criteria: Sharp melting range between 103°C and 105°C.

Note: Valpromide (isomer) melts at ~125°C. A lower MP confirms the synthesis of the

branched 2-ethyl isomer.

FTIR Spectroscopy
Amide I Band: Strong absorption at 1650–1690 cm

(C=O stretch).

Amide II Band: Medium absorption at 1600–1640 cm

(N-H bend).

N-H Stretch: Doublet at 3180–3350 cm

(Primary amide).

NMR Spectroscopy ( H-NMR, 400 MHz, )
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5.5–6.5 ppm: Broad singlets (

,

).

2.0–2.2 ppm: Multiplet (

, chiral methine

).

1.2–1.6 ppm: Multiplets (Aliphatic

groups).

0.8–1.0 ppm: Overlapping triplets (

, two

groups).

Safety & Handling (HSE)
Hazard Precaution

Thionyl Chloride
Corrosive, reacts violently with water. Use only

in a fume hood. Wear chemical-resistant gloves.

Ammonia
Toxic inhalation hazard. Use in a well-ventilated

area.

Valproic Isomers
Potential teratogens. Handle with care; avoid

skin contact and inhalation of dusts.
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3. (Provides thermodynamic data for validation). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.acs.org/toc/jceaax/58/3
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fjournal%2Fjceda8
https://www.benchchem.com/product/b8641523?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/b114232
https://pubs.acs.org/toc/jceaax/58/3
https://www.benchchem.com/product/b8641523/docs#application-note-laboratory-synthesis-of-2-propylbutyramide-2-ethylpentanamide
https://www.benchchem.com/product/b8641523/docs#application-note-laboratory-synthesis-of-2-propylbutyramide-2-ethylpentanamide
https://www.benchchem.com/product/b8641523/docs#application-note-laboratory-synthesis-of-2-propylbutyramide-2-ethylpentanamide
https://www.benchchem.com/product/b8641523/docs#application-note-laboratory-synthesis-of-2-propylbutyramide-2-ethylpentanamide
https://www.benchchem.com/product/b8641523?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8641523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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